Neomycin Trisulfate Hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Neomycin sulfate is an aminoglycoside antibiotic that exhibits bactericidal activity against Gram-negative aerobic bacilli and some anaerobic bacilli. It is generally not effective against Gram-positive bacilli and anaerobic Gram-negative bacilli . Neomycin was discovered in 1949 by microbiologist Selman Waksman and his student Hubert Lechevalier at Rutgers University . It is produced naturally by the bacterium Streptomyces fradiae .

Preparation Methods

Neomycin sulfate is synthesized through the fermentation of Streptomyces fradiae. The fermentation process requires specific nutrient conditions in either stationary or submerged aerobic conditions. The compound is then isolated and purified from the bacterium . Industrial production involves optimizing the fermentation medium and conditions to maximize yield. For example, the use of atmospheric and room temperature plasma mutagenesis and fermentation medium optimization has been shown to improve neomycin sulfate potency .

Chemical Reactions Analysis

Neomycin sulfate undergoes various chemical reactions, including:

Acetylation: The acetylation of neomycin A, B, and C occurs during fermentation, resulting in lower antibiotic potency.

Oxidation and Reduction: Neomycin sulfate can undergo oxidative and reductive degradation under forced conditions.

Common reagents and conditions used in these reactions include acidic or alkaline environments and oxidative agents. Major products formed from these reactions include neamine, neobiosamine B, and neobiosamine C .

Scientific Research Applications

Neomycin sulfate has a wide range of scientific research applications:

Chemistry: Used as a standard in analytical chemistry for the determination of antibiotic potency and purity.

Biology: Employed in cell culture to prevent bacterial contamination.

Medicine: Used topically and orally to treat bacterial infections.

Industry: Utilized in the production of veterinary pharmaceuticals and as a preservative in some products.

Mechanism of Action

Neomycin sulfate exerts its effects by binding to bacterial ribosomes, disrupting protein synthesis. This binding interferes with the mRNA binding and acceptor tRNA sites, resulting in the production of non-functional or toxic peptides . The primary molecular targets are the 30S subunit of the bacterial ribosome .

Comparison with Similar Compounds

Neomycin sulfate is part of the aminoglycoside class of antibiotics, which includes other compounds such as gentamicin, tobramycin, and amikacin. Compared to these antibiotics, neomycin sulfate has a broader spectrum of activity against Gram-negative bacteria but is less effective against Gram-positive bacteria . Neomycin B is the most active component in neomycin, followed by neomycin C and neomycin A .

Similar compounds include:

Gentamicin: Effective against a wide range of Gram-negative and some Gram-positive bacteria.

Tobramycin: Primarily used for Pseudomonas aeruginosa infections.

Amikacin: Used for severe, hospital-acquired infections resistant to other aminoglycosides.

Neomycin sulfate’s uniqueness lies in its broad-spectrum activity and its use in combination therapies to enhance the efficacy of other antibiotics .

Properties

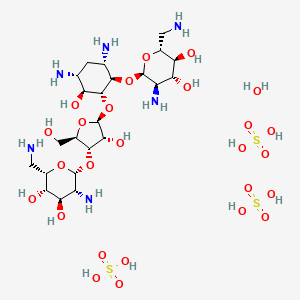

Molecular Formula |

C23H54N6O26S3 |

|---|---|

Molecular Weight |

926.9 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate |

InChI |

InChI=1S/C23H46N6O13.3H2O4S.H2O/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4;/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4);1H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;;;;/m1..../s1 |

InChI Key |

WHAGUNPVKDUVFV-COUWZCAMSA-N |

SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Synonyms |

Fradiomycin Sulfate Neomycin Neomycin Palmitate Neomycin Sulfate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.